![molecular formula C22H48Cl2FeP2Pd+2 B6313428 Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99% CAS No. 215788-65-1](/img/structure/B6313428.png)

Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is used for palladium-catalyzed coupling reactions . It serves as a catalyst and is also employed in carbonylation reactions . Further, it is used in cross-coupling reaction and Suzuki reaction .

Synthesis Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is commercially available . It can be prepared by reacting dppf with a suitable nitrile complex of palladium dichloride .Molecular Structure Analysis

The molecular formula of “Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is C22H36Cl2FeP2Pd . The SMILES string is [Fe].Cl[Pd]Cl.CC©P([C]1[CH][CH][CH][CH]1)C©C.CC©P([C]2[CH][CH][CH][CH]2)C©C .Chemical Reactions Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is an effective catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with bromobenzene, β-bromostyrene, and 2-bromopropene to give the corresponding sec-butyl derivatives in exceedingly high yields . It is also used as a catalyst in Suzuki-cross coupling reactions, which involve reaction of aromatic halides with methyliminodiacetic acid derivatives .Physical And Chemical Properties Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is a reddish-brown solid . It is soluble in ether, THF, and benzene . The melting point is between 282-287 °C .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

This compound is widely used as a catalyst in various organic synthesis reactions due to its ability to facilitate bond formation between different types of molecules. For example:

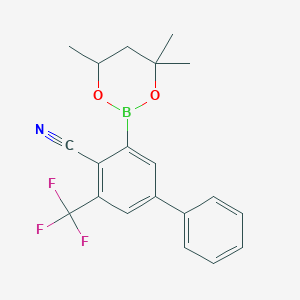

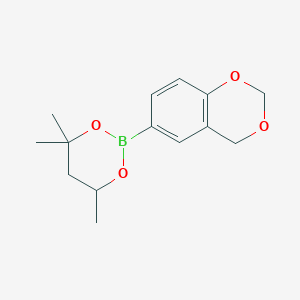

- Borylation of Aryl Halides : It is employed in the borylation of aryl halides, leading to the formation of biaryls .

- Synthesis of Lactams : It aids in the synthesis of lactams through CO insertion .

- Formation of Medium-Ring Aryl Ethers : It is used for intramolecular coupling of an aryl halide with an alcohol to form medium-ring aryl ethers .

Pharmaceutical Applications

The compound’s catalytic properties are also leveraged in pharmaceutical research for:

- Deoxygenation Reactions : It catalyzes the deoxygenation of pyridine N-oxides, which is a valuable reaction in medicinal chemistry .

Advanced Material Production

In the field of materials science, this compound is utilized for:

- Palladium-Catalyzed P-C Bond Formation : It facilitates the formation of P-C bonds, which are crucial in creating advanced materials with specific properties .

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an air-stable catalyst, it is useful in NMR spectroscopy for:

- Suzuki Coupling Reactions : It assists in challenging Suzuki coupling reactions that are often analyzed using NMR techniques .

Carbon-Carbon Coupling Reactions

This compound serves as an effective catalyst for various C-C coupling reactions such as:

- Buchwald-Hartwig Cross Coupling : It catalyzes the formation of C-N bonds, which are essential in creating complex organic compounds .

- Suzuki-Miyaura Coupling : It is suitable for Suzuki-Miyaura coupling, which is a widely used reaction for forming biaryl compounds .

Carbon-Nitrogen Coupling Reactions

It also catalyzes C-N coupling reactions, which are pivotal in synthesizing nitrogen-containing compounds:

Mécanisme D'action

Target of Action

Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), also known as Pd(dppf)Cl2, primarily targets aromatic halides . These are organic compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .

Mode of Action

Pd(dppf)Cl2 acts as a catalyst in various chemical reactions . It facilitates the interaction between aromatic halides and other reactants, leading to the formation of new chemical bonds . The presence of this compound significantly enhances the rate of these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Suzuki Cross-Coupling Reactions : This pathway involves the reaction of aromatic halides with boronic acids .

- Carbonylation Reactions : In these reactions, a carbonyl group is introduced into a molecule .

- Other Cross-Coupling Reactions : Pd(dppf)Cl2 is also used in Negishi, Sonogashira, Stille, and Heck reactions .

The downstream effects of these pathways depend on the specific reactants involved and can lead to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of Pd(dppf)Cl2’s action is the formation of new chemical bonds, leading to the synthesis of various organic compounds . On a molecular level, it facilitates the breaking and forming of bonds in the reactant molecules . On a cellular level, the effects would depend on the specific compounds synthesized as a result of its catalytic action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIELJTKAPFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48Cl2FeP2Pd+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99%](/img/structure/B6313392.png)

![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313412.png)

![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)